molecular formula C10H13NO4 B2824424 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid CAS No. 50897-30-8

2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid

Cat. No. B2824424
CAS RN: 50897-30-8
M. Wt: 211.217
InChI Key: YEMITEDRQMFNKS-UHFFFAOYSA-N
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Description

“2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid” is a caffeine metabolite that exhibits high antioxidant activity. It is a sensitive biomarker for the consumption of relatively small amounts of coffee and can be used to inhibit prostaglandin E (2) production .


Synthesis Analysis

This compound is a metabolite of levodopa in the body. It is formed by the oxidation of levodopa via the enzyme catechol-O-methyltransferase (COMT) .


Molecular Structure Analysis

The molecular weight of “2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid” is 211.22 . The IUPAC name for this compound is 3-hydroxy-4-methoxyphenylalanine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid” include a boiling point of 176°C . It is a solid powder at ambient temperature .

Scientific Research Applications

Improved Hepatic Lipid Metabolism

This compound contributes to improved hepatic lipid metabolism via the GPR41 receptor . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Antidiabetic Properties

Several beneficial effects of this compound have been suggested, such as antidiabetic properties . It can potentially be used in the development of functional foods and preventive pharmaceuticals targeting GPR41 .

Anticancer Activities

This compound has been suggested to have anticancer activities . However, the intricate molecular mechanisms underlying these activities require further elucidation .

Cognitive Function Improvement

It has been suggested that this compound can contribute to cognitive function improvement in animal models and human studies .

Inhibition of Prostaglandin E (2) Production

This compound, also known as hydroferulic acid, was used to inhibit prostaglandin E (2) production .

Interplay with Gut Microbiota

The gut microbiota play a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host . This compound is a natural poly-phenolic compound found in various bacteria and plants .

Bioaccessibility and Bioavailability Dynamics

To gain insight into the physiological functions of dietary polyphenols and their metabolites, comprehensive investigations on their bioaccessibility and bioavailability dynamics are necessary .

Potential Role in Metabolic Disorders

For the improvement of metabolic disorders, this compound provides insights into the development of functional foods, including HMPA, and preventive pharmaceuticals targeting GPR41 .

Safety and Hazards

The safety information for “2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid” includes the GHS05 pictogram, the signal word “Danger”, and the hazard statements H314. The precautionary statements include P271, P260, and P280 .

properties

IUPAC Name

2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMITEDRQMFNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid

CAS RN

50897-30-8
Record name 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of glycine (45 g, 0.60 mol) and anisaldehyde (122 g, 0.900 mol) in ethanol (1.5 L) was stirred at ambient temperature and KOH (82.7 g, 1.47 mol) was added. The reaction mixture was stirred overnight at ambient temperature. The mixture was concentrated under vacuum the majority of ethanol. The residue was dissolved in water (800 mL) and the solution was adjusted to pH=5 with 4 N aqueous HCl. The resulting mixture was washed with EtOAc (200 mL×2) to remove any impurities. The aqueous layer was concentrated to a volume of ˜400 mL. The mixture was filtered and the filtration cake was washed thoroughly with water (100 mL×2) and dried to afford 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (29 g, 23% yield, threo-) as a colorless solid.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
82.7 g
Type
reactant
Reaction Step Two

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